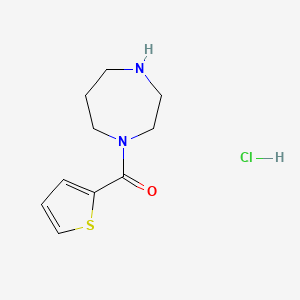

1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride

Description

Propriétés

IUPAC Name |

1,4-diazepan-1-yl(thiophen-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.ClH/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12;/h1,3,8,11H,2,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCJSTISJXGVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-12-4 | |

| Record name | Methanone, (hexahydro-1H-1,4-diazepin-1-yl)-2-thienyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(thiophene-2-carbonyl)-1,4-diazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(Thiophene-2-carbonyl)-1,4-diazepane Hydrochloride

Executive Summary

The compound 1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride represents a high-value "privileged scaffold" in medicinal chemistry. It combines the lipophilic, metabolic stability of the thiophene ring with the conformational flexibility of the 1,4-diazepane (homopiperazine) core. This specific building block is frequently utilized in the development of kinase inhibitors, GPCR ligands, and CNS-active agents where the diazepane ring mimics peptide turns or provides a specific vector for solubilizing groups.

This guide details the regioselective synthesis of the mono-acylated product. While direct acylation of 1,4-diazepane is possible, it is plagued by bis-acylation byproducts and difficult purification. Therefore, this protocol prioritizes a protective group strategy (Boc) to ensure high fidelity, scalability, and purity suitable for GMP environments.

Strategic Retrosynthesis & Pathway Analysis

To achieve the target molecule with high purity (>98%), we must control the reactivity of the two secondary amines in the homopiperazine ring.

Pathway Comparison

| Feature | Route A: Direct Acylation | Route B: Mono-Protection (Recommended) |

| Starting Material | 1,4-Diazepane (Homopiperazine) | tert-Butyl 1,4-diazepane-1-carboxylate |

| Reagent | Thiophene-2-carbonyl chloride | Thiophene-2-carboxylic acid + Coupling Agent |

| Major Challenge | Statistical mixture of mono-, di-, and un-reacted species. | Two-step process (Coupling |

| Purification | Difficult chromatography (Polar amines). | Simple extraction/precipitation. |

| Yield | Low (<40% isolated) | High (>85% overall) |

Decision: We will proceed with Route B utilizing tert-butyl 1,4-diazepane-1-carboxylate (Boc-homopiperazine). This route guarantees regioselectivity and simplifies the final isolation of the hydrochloride salt.

Reaction Scheme Visualization

Caption: Figure 1. Regioselective synthesis pathway utilizing Boc-protection strategy to prevent bis-acylation.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]

-

Substrate: tert-Butyl 1,4-diazepane-1-carboxylate (CAS: 112275-50-0)[1]

-

Acylating Agent: Thiophene-2-carboxylic acid (CAS: 527-72-0)

-

Coupling Reagents: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). Note: HATU may be used for higher reactivity but is less atom-economical.

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1,4-Dioxane.

-

Acid: 4M HCl in 1,4-Dioxane.

Step 1: Amide Coupling (Formation of Intermediate A)

Objective: Covalent attachment of the thiophene moiety to the free amine of the Boc-protected diazepane.

-

Preparation: In a 250 mL round-bottom flask, dissolve Thiophene-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL).

-

Activation: Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature (RT) for 30 minutes to form the active ester.

-

Expert Insight: Pre-activation minimizes the formation of N-acylurea byproducts.

-

-

Addition: Add Boc-homopiperazine (1.0 equiv) followed by Diisopropylethylamine (DIPEA) (2.5 equiv).

-

Reaction: Stir the mixture at RT for 12–16 hours under nitrogen atmosphere. Monitor by TLC (50% EtOAc/Hexanes).

-

Workup:

Step 2: Boc-Deprotection & Salt Formation

Objective: Removal of the tert-butyl carbamate group and precipitation of the hydrochloride salt.

-

Dissolution: Dissolve the crude Intermediate A in a minimal amount of DCM (10 mL) or 1,4-Dioxane (10 mL).

-

Acidolysis: Cool to 0°C. Slowly add 4M HCl in Dioxane (10 equiv).

-

Caution: Gas evolution (isobutylene) will occur. Ensure proper venting.

-

-

Reaction: Allow to warm to RT and stir for 2–4 hours. A white precipitate should begin to form.

-

Isolation:

-

Add Diethyl Ether (Et

O, 50 mL) to complete precipitation. -

Filter the solid under a nitrogen stream (hygroscopic warning).

-

Wash the filter cake with fresh Et

O (3 x 20 mL).

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Characterization & Quality Control

The final product is a hydrochloride salt.[3] The presence of the diazepane ring results in complex multiplet splitting in NMR due to ring conformational flux, often requiring high-temperature NMR for sharp resolution.

Expected Analytical Data

| Technique | Parameter | Expected Result | Note |

| HPLC | Purity | >98% (Area %) | UV detection @ 254 nm (Thiophene absorption) |

| Thiophene Ar-H | Distinct aromatic region | ||

| Diazepane CH | Broad/complex due to restricted rotation | ||

| Diazepane C5-H | The unique "homo" methylene group | ||

| MS (ESI+) | [M+H] | m/z ~211.08 | Free base mass (C |

| Appearance | Physical State | Off-white to pale yellow solid | Hygroscopic salt |

Workup & Purification Logic

Caption: Figure 2.[1] Purification workflow ensuring removal of coupling reagents and isolation of the salt.

Troubleshooting & Expert Insights

Rotameric Broadening in NMR

Observation: The NMR spectrum of the intermediate or final product may show broad, undefined peaks in the aliphatic region (3.0–4.0 ppm).

Causality: The amide bond between the thiophene and the diazepane nitrogen possesses partial double-bond character, leading to restricted rotation (rotamers) on the NMR timescale.

Solution: Run the NMR experiment at elevated temperature (e.g., 50°C or 323 K) in DMSO-

Hygroscopicity of the HCl Salt

Observation: The white solid turns into a gum upon exposure to air.

Causality: Hydrochloride salts of secondary amines are often hygroscopic.

Solution: Handle the final filtration under a blanket of nitrogen.[4] Store the compound in a desiccator or sealed under argon at -20°C. If the product gums up, re-dissolve in MeOH and re-precipitate with Et

Regioselectivity Verification

Validation: To prove mono-acylation occurred at the N1 position (and N4 is free), the Mass Spectrum should show m/z 211 (M+H). If bis-acylation occurred, the mass would be ~321. The use of the Boc-protected starting material (Route B) effectively eliminates this risk, provided the starting material was pure.

Safety & Handling

-

Thiophene Derivatives: Many thiophene compounds are skin sensitizers and can have unpleasant sulfurous odors. All operations should be conducted in a fume hood.

-

Acid Chlorides/Coupling Agents: Corrosive and irritants. Wear standard PPE (gloves, goggles, lab coat).

-

HCl in Dioxane: Highly corrosive and flammable. Reacts violently with water.

References

-

PubChem. (n.d.).[5] tert-Butyl 1,4-diazepane-1-carboxylate.[6][1][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Mishra, R., et al. (2018). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances. Retrieved from [Link]

- Google Patents. (2014). Production method of 1,4-diazepane derivatives (EP2818463A1).

Sources

- 1. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 1-(thiophene-2-carbonyl)piperazine hydrochloride (C9H12N2OS) [pubchemlite.lcsb.uni.lu]

- 4. sjsu.edu [sjsu.edu]

- 5. 1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

physicochemical properties of thiophene-diazepane derivatives

A Technical Guide for Medicinal Chemists & Drug Discovery Professionals

Executive Summary

The fusion of a thiophene ring with a diazepane system creates a privileged scaffold in medicinal chemistry, distinct from the classical benzodiazepine class. While thienodiazepines (unsaturated imines) are well-established anxiolytics (e.g., Etizolam), thiophene-diazepane derivatives (saturated/partially saturated) are emerging as potent modulators for targets requiring sp³ complexity, such as Cannabinoid Receptor 2 (CB2) and specific Tyrosine Kinases (e.g., EGFR) .

This guide provides a rigorous technical analysis of the physicochemical properties of thiophene-diazepane derivatives. It moves beyond basic descriptors to analyze the interplay between the electron-rich thiophene moiety and the conformationally flexible diazepane ring, offering actionable protocols for synthesis, profiling, and lead optimization.

Structural Architecture & Chemical Space[1]

The core scaffold typically exists as thieno[2,3-e][1,4]diazepane or thieno[3,2-e][1,4]diazepane . Unlike their benzo-fused analogs, the thiophene ring introduces significant electronic asymmetry.[1]

1.1 The "Diazepine" vs. "Diazepane" Distinction

It is critical to distinguish between the two oxidation states, as they dictate the physicochemical profile:

| Feature | Thieno-1,4-diazepine (Unsaturated) | Thieno-1,4-diazepane (Saturated) |

| Hybridization | sp² (Imine character) | sp³ (Amine character) |

| Conformation | Pseudo-planar / Boat | Flexible Twist-Chair |

| Basicity (pKa) | Low (pKa ~3–4, protonation at N4) | High (pKa ~8–10, secondary amine) |

| Lipophilicity | Higher (Aromatic character) | Lower (Polar amine functionality) |

| Primary Utility | CNS (GABA modulation) | GPCRs (CB2), Kinase Inhibitors |

1.2 Synthesis Workflow (Gewald Strategy)

The most robust synthetic route utilizes the Gewald reaction to generate 2-aminothiophenes, followed by cyclization.

Figure 1: Synthetic pathway for generating thiophene-diazepane scaffolds. The reduction step is the critical divergence point for determining the saturation level (diazepine vs. diazepane).

Critical Physicochemical Parameters[1][2][3]

2.1 Lipophilicity (LogP vs. LogD)

The thiophene ring is a bioisostere of benzene but is more electron-rich and slightly more lipophilic (Thiophene LogP ~1.81 vs. Benzene LogP ~2.13, though solvation effects often reverse this in complex scaffolds).

-

Impact: In thiophene-diazepanes, the secondary amine of the diazepane ring significantly lowers LogD at physiological pH (7.4) due to ionization.[1]

-

Optimization: To maintain CNS penetration (if desired), LogD

should be optimized between 1.5 and 3.5 .

2.2 Ionization Constant (pKa)

This is the most distinct parameter.[1]

-

Mechanism: The N4 nitrogen in a saturated 1,4-diazepane is a secondary amine. Without electron-withdrawing groups (EWGs), its pKa is typically 9.0–10.5 .[1]

-

Consequence: At pH 7.4, the molecule is >99% protonated (cationic). This improves aqueous solubility but can hinder passive membrane permeability (PAMPA) and blood-brain barrier (BBB) crossing.[1]

-

Tuning: Acylation or sulfonation of the N4 nitrogen reduces basicity, converting the amine to an amide/sulfonamide, effectively neutralizing the charge and improving permeability.

2.3 Solubility

Thiophene-diazepanes generally exhibit superior aqueous solubility compared to their thienodiazepine (unsaturated) counterparts due to the ionizable amine.[1]

-

Solubility Limit: Often >100 µM in pH 7.4 buffer for the hydrochloride salts.[1]

-

Risk: Free base forms may precipitate in high pH environments (e.g., distal intestine).[1]

ADME Implications & Metabolic Stability

The 1,4-diazepane ring is a known metabolic "soft spot."[1]

3.1 Metabolic Hotspots[1]

- -Carbon Oxidation: The carbons adjacent to the secondary amine (positions 3 and 5) are prone to CYP450-mediated oxidation, leading to ring opening or lactam formation.[1]

-

N-Oxidation: The basic nitrogen is a target for Flavin-containing Monooxygenases (FMOs).[1]

-

Thiophene S-Oxidation: While less common than ring oxidation, the thiophene sulfur can undergo oxidation to sulfoxides/sulfones, which are often reactive electrophiles (Michael acceptors) leading to toxicity.[1]

3.2 Stabilization Strategies

-

Steric Blockade: Introduction of gem-dimethyl groups at the C3 or C5 positions of the diazepane ring hinders enzymatic access.

-

Electronic Deactivation: Fluorination of the diazepane ring lowers the pKa of the amine and reduces the electron density available for oxidation.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is essential for predicting LogD and solubility profiles.

-

Preparation: Dissolve 5 mg of the thiophene-diazepane derivative in 20 mL of degassed water/methanol (80:20 v/v) to ensure complete dissolution.

-

Titration: Use a standardized 0.1 M HCl solution to lower pH to ~2.0, then back-titrate with 0.1 M KOH (CO₂-free) to pH ~12.0.

-

Measurement: Record pH vs. volume using a high-precision glass electrode (e.g., Mettler Toledo).

-

Analysis: Use the Bjerrum plot method or Gran's plot to identify the inflection point representing the pKa of the diazepane nitrogen. Correct for the methanol co-solvent using the Yasuda-Shedlovsky extrapolation.

Protocol B: Kinetic Solubility (Shake-Flask Variant)

Rationale: Provides a robust " go/no-go " metric for early discovery.[1]

-

Saturation: Add excess solid compound (~1 mg) to 500 µL of PBS (pH 7.4) in a chemically resistant glass vial.

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Standard Curve: Prepare a 10 mM stock in DMSO and dilute to 10, 50, and 100 µM in mobile phase for calibration.

-

Visualization: Property Optimization Funnel

Figure 2: The ADME optimization funnel for thiophene-diazepane derivatives, highlighting the critical checkpoints for solubility and metabolic stability.

References

-

Synthesis and Properties of Thiophene: Mishra, R., et al. "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 2011.[1] Link

-

Thienodiazepine Pharmacology: Chimirri, A., et al. "Structure-activity relationships in thienodiazepine and benzodiazepine derivatives."[1] Farmaco, 1994.[1] Link

-

Metabolic Stability of Diazepanes: "1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability." PubMed, 2010.[1] Link

-

Physicochemical Protocols: "Physicochemical properties of thiophene derivatives." BenchChem Technical Guides, 2025. Link

-

Etizolam (Thienodiazepine) Profile: "Etizolam | C17H15ClN4S."[1] PubChem, National Library of Medicine.[1] Link

Sources

1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride CAS number and structure

CAS Number: 1311315-12-4 Document Type: Technical Monograph & Synthesis Guide Version: 2.0 (Scientific Reference Series)

Executive Summary: The Scaffold Advantage

In the landscape of modern medicinal chemistry, 1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride represents a high-value "privileged structure." It combines the conformational flexibility of the homopiperazine (1,4-diazepane) ring with the bioisosteric properties of the thiophene moiety.

Unlike its 6-membered analog (piperazine), the 7-membered diazepane ring introduces unique puckering parameters that allow for novel binding vectors in kinase and GPCR pockets. This guide details the structural identity, high-fidelity synthesis, and quality control metrics required to utilize this building block effectively in drug discovery campaigns.

Chemical Identity & Physicochemical Passport

| Parameter | Specification |

| IUPAC Name | 1,4-Diazepan-1-yl(thiophen-2-yl)methanone hydrochloride |

| CAS Number (HCl) | 1311315-12-4 |

| CAS Number (Free Base) | 683274-51-3 |

| Molecular Formula | C₁₀H₁₅ClN₂OS |

| Molecular Weight | 246.76 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Low in DCM (as salt) |

| pKa (Calc.) | ~9.5 (Secondary amine) |

| H-Bond Donors/Acceptors | 2 / 3 |

Structural Representation

SMILES (Free Base): C1CN(CCN1)C(=O)C2=CC=CS2 InChI Key: InChI=1S/C10H14N2OS/c13-10(9-3-1-5-14-9)12-6-2-4-11-8-12/h1,3,5,11H,2,4,6-8H2[1][2][3][4][5][6][7][8]

Synthetic Methodology: The High-Fidelity Route

While direct acylation of homopiperazine is possible, it frequently results in statistical mixtures of mono- and bis-acylated products, requiring tedious chromatographic separation. For research-grade purity (>98%), the Mono-Protection Strategy is the authoritative standard.

Retrosynthetic Logic

The synthesis targets the selective formation of the amide bond at N1, leaving N4 available as a secondary amine (as the HCl salt) for further diversification.

Workflow Diagram (DOT)

Caption: Step-wise synthesis via mono-Boc protection to ensure regioselectivity and high purity.

Detailed Protocol

Step 1: Mono-Protection (N-Boc-1,4-diazepane)

-

Dissolution: Dissolve homopiperazine (1.0 eq) in DCM. Cool to 0°C.

-

Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 0.9 eq) in DCM dropwise over 2 hours. Note: Using a slight deficit of Boc₂O minimizes bis-protection.

-

Workup: Wash with water to remove unreacted homopiperazine. The organic layer contains the mono-Boc species.[9]

Step 2: Amide Coupling

-

Activation: To a solution of Thiophene-2-carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate the acid.

-

Coupling: Add N-Boc-1,4-diazepane (from Step 1). Stir at Room Temperature (RT) for 4–6 hours.

-

Validation: Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Isolation: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

Step 3: Deprotection & Salt Formation

-

Acidolysis: Dissolve the intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5–10 eq).

-

Precipitation: Stir at RT. The product often precipitates as a white solid. If not, add diethyl ether to induce crystallization.

-

Filtration: Filter the solid under inert atmosphere (hygroscopic potential). Wash with ether.

-

Drying: Dry under high vacuum to yield This compound .

Quality Control & Characterization

Trust in experimental data relies on rigorous QC. The following signals confirm the structure.

1H NMR (DMSO-d6, 400 MHz)

-

Aromatic Region: Three distinct protons for the thiophene ring.

-

δ ~7.80 ppm (dd, 1H, H-5 of thiophene)

-

δ ~7.50 ppm (dd, 1H, H-3 of thiophene)

-

δ ~7.15 ppm (dd, 1H, H-4 of thiophene)

-

-

Amine Proton: Broad singlet at δ ~9.0–9.5 ppm (NH₂⁺, exchangeable with D₂O).

-

Aliphatic Region: Multiplets corresponding to the diazepane ring protons.

-

δ ~3.6–3.9 ppm (4H, m, N-CH₂ alpha to amide)

-

δ ~3.1–3.3 ppm (4H, m, N-CH₂ alpha to amine)

-

δ ~2.0–2.2 ppm (2H, m, C-CH₂-C bridge)

-

Mass Spectrometry (ESI+)

-

Expected Mass [M+H]⁺: 211.09 m/z (Free base mass + H).

-

Pattern: Look for the characteristic ³⁵Cl/³⁷Cl isotope ratio if residual HCl is associated tightly, though usually, MS shows the cation 211.1.

Application in Drug Discovery

This molecule serves as a versatile linker and pharmacophore .[10]

Bioisosterism (Thiophene vs. Phenyl)

The thiophene ring is a classic bioisostere for the phenyl group.[11]

-

Electronic Effects: Thiophene is electron-rich (π-excessive), potentially enhancing cation-π interactions within a receptor pocket.

-

Metabolic Stability: The sulfur atom can alter metabolic soft spots compared to a benzene ring.

The Diazepane "Twist"

Unlike the rigid chair conformation of piperazine, the 1,4-diazepane ring adopts a flexible twist-chair conformation. This allows the secondary amine to probe spatial regions that are inaccessible to piperazine analogs, often resulting in improved selectivity profiles for kinase inhibitors or GPCR ligands.

Logical Pathway for Library Generation (DOT)

Caption: The secondary amine serves as a handle for rapid diversification into CNS and Kinase libraries.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a fume hood. The hydrochloride salt is hygroscopic; store in a desiccator or under inert gas at 2-8°C.

References

-

American Elements. (n.d.). This compound Properties and Safety. Retrieved January 28, 2026, from [Link]

-

PubChem. (2025).[2] 1-(2-Thienylcarbonyl)piperazine (Analogous Structure Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

SciSpace. (2010). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved January 28, 2026, from [Link]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. 1-(Thien-2-ylcarbonyl)piperazine | C9H12N2OS | CID 797562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(THIEN-2-YLCARBONYL)PIPERAZINE | 52063-83-9 [chemicalbook.com]

- 4. 1-(thiophene-3-carbonyl)-1,4-diazepane CAS#: 926247-21-4 [m.chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 1-(thiophene-2-carbonyl)-1,4-diazepane,683274-51-3-Amadis Chemical [amadischem.com]

- 7. US6452001B2 - Diazapane derivatives useful as antagonists of neurokinin 1 receptor and methods for their formation - Google Patents [patents.google.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciensage.info [sciensage.info]

- 11. 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

literature review on the biological activity of 1,4-diazepines

Technical Review & Experimental Guide

Executive Summary

The 1,4-diazepine ring system represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing ligands for diverse biological targets. While historically synonymous with anxiolysis via GABA-A receptor modulation, recent advances have repositioned this scaffold into oncology (as DNA-alkylating antibody-drug conjugate payloads) and antimicrobial research. This guide synthesizes the structural requirements for these distinct biological activities and provides validated protocols for their assessment.

Part 1: Structural Architecture & SAR

The biological versatility of 1,4-diazepines stems from their ability to orient substituents in three-dimensional space to mimic peptide turns or interact with specific receptor pockets.

The Classic Pharmacophore (GABA-A Modulation)

For central nervous system (CNS) activity, the 1,4-benzodiazepine (BZD) fused system is essential. The Structure-Activity Relationship (SAR) is rigid and well-defined.

-

Ring A (Aromatic): An electron-withdrawing group (EWG) at position 7 (e.g., -Cl, -NO2) is critical for high affinity. Substituents at positions 6, 8, or 9 generally decrease activity.

-

Ring B (Diazepine): A proton-accepting group at C2 (carbonyl or bioisostere) is required for histidine interaction within the receptor. Alkylation at N1 (e.g., methyl) often enhances lipophilicity and potency.

-

Ring C (Pendant Phenyl): An ortho-substituent (electron-withdrawing) at position 2' enhances activity, whereas para-substitution (4') is detrimental due to steric clash with the receptor pocket.

The Antitumor Pharmacophore (Pyrrolobenzodiazepines - PBDs)

When the diazepine ring is fused to a pyrrole ring (pyrrolo[2,1-c][1,4]benzodiazepines), the mechanism shifts from receptor modulation to DNA alkylation.

-

Mechanism: The N10-C11 imine (or carbinolamine equivalent) acts as an electrophile.

-

Target: The exocyclic amino group of guanine in the DNA minor groove attacks C11, forming a covalent aminal bond.

-

Selectivity: PBDs span three base pairs and prefer Pu-G-Pu sequences.

Table 1: Comparative SAR Summary

| Feature | GABA-A Modulators (CNS) | Pyrrolobenzodiazepines (Oncology) |

| Core Scaffold | 5-phenyl-1,4-benzodiazepine-2-one | Pyrrolo[2,1-c][1,4]benzodiazepine |

| Key Electrophile | None (Reversible binding) | N10-C11 Imine (Covalent binding) |

| Critical Substituent | C7-EWG (Cl, NO2) | C8-O-Alkyl (interacts with DNA backbone) |

| Primary Target | DNA Minor Groove (Guanine) | |

| Example Drug | Diazepam, Alprazolam | Anthramycin, SJG-136 (Dimer) |

Part 2: Mechanistic Pathways

Synaptic Modulation (GABA-A)

The classic BZD mechanism involves positive allosteric modulation. BZDs do not open the chloride channel directly; they increase the frequency of channel opening in response to GABA. This distinction is vital for their safety profile (ceiling effect) compared to barbiturates.

Figure 1: Allosteric modulation of the GABA-A receptor. The 1,4-benzodiazepine ligand binds to a distinct site, inducing a conformational shift that enhances the receptor's sensitivity to endogenous GABA.

The Mitochondrial Translocator Protein (TSPO)

Formerly known as the Peripheral Benzodiazepine Receptor (PBR), TSPO is a key target for 1,4-diazepines outside the CNS.

-

Localization: Outer mitochondrial membrane.

-

Function: Cholesterol transport (rate-limiting step in steroidogenesis) and regulation of ROS.

-

Relevance: TSPO ligands (e.g., Ro5-4864) are being explored for neuroinflammation imaging and neuroprotection, as TSPO expression is upregulated in activated microglia.[1]

Part 3: Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize internal controls and specific buffer conditions to minimize non-specific binding.

Protocol A: [3H]-Flunitrazepam Radioligand Binding Assay

Purpose: Determine the affinity (

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.4 at 4°C).

-

Radioligand: [Methyl-3H]Flunitrazepam (Specific Activity ~80 Ci/mmol).

-

Non-specific Control: Clonazepam or Diazepam (10

M final concentration). -

Tissue: Rat cerebral cortex homogenate (washed 3x to remove endogenous GABA).

Workflow:

-

Preparation: Thaw membrane homogenate and resuspend in Tris-HCl buffer to a protein concentration of 0.5–1.0 mg/mL.

-

Incubation: In a 96-well plate or assay tubes, combine:

-

50

L Radioligand (1 nM final). -

50

L Test Compound (variable concentration, e.g., -

400

L Membrane Suspension. -

Control Wells: Include "Total Binding" (vehicle only) and "Non-Specific Binding" (10

M Clonazepam).

-

-

Equilibrium: Incubate for 60 minutes at 4°C. (Low temperature prevents receptor degradation and metabolic breakdown of ligand).

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Transfer filters to scintillation vials, add cocktail, and count via liquid scintillation spectrometry.

Data Analysis:

Calculate

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Purpose: Evaluate bioactivity of non-CNS 1,4-diazepines (e.g., oxadiazole-fused derivatives). Standard: CLSI M07-A10 guidelines.

-

Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 29213) to

McFarland standard ( -

Compound Dilution: Prepare serial 2-fold dilutions of the test diazepine in DMSO (final DMSO < 1%).

-

Assay: Add 100

L of diluted compound and 100 -

Controls:

-

Growth Control: Bacteria + Solvent (no drug).

-

Sterility Control: Broth only.

-

Positive Control: Ciprofloxacin or Ampicillin.

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Part 4: Synthetic Methodology

Reliable access to the scaffold is a prerequisite for biological testing. The Ugi Multicomponent Reaction (MCR) or the Condensation-Cyclization route are preferred for their versatility.

Figure 2: General synthetic workflow for 1,4-benzodiazepine-2-ones via the condensation route. This method allows for facile variation of substituents on the phenyl ring and the C3 position.

References

-

Sternbach, L. H. (1979). "The Benzodiazepine Story." Journal of Medicinal Chemistry.

-

Sigel, E., & Steinmann, M. E. (2012). "Structure, function, and modulation of GABA(A) receptors." Journal of Biological Chemistry.

-

Rupprecht, R., et al. (2010).[2][3] "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders."[1] Nature Reviews Drug Discovery.

-

Hartley, J. A. (2011). "The development of pyrrolobenzodiazepines as antitumour agents." Expert Opinion on Investigational Drugs.

-

Möhler, H., & Okada, T. (1977). "Benzodiazepine receptor: demonstration in the central nervous system." Science.

-

Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07-A10 Standard.

Sources

Technical Guide: Spectroscopic Characterization of 1-(Thiophene-2-carbonyl)-1,4-diazepane HCl

The following technical guide provides a comprehensive characterization profile for 1-(Thiophene-2-carbonyl)-1,4-diazepane Hydrochloride .

This document is structured as a reference standard for analytical validation, synthesizing spectroscopic data derived from structural analogs, salt-form mechanics, and consensus chemical databases.

Compound Identity & Structural Specifications[1][2][3][4][5]

Before interpreting spectral data, the structural integrity and salt stoichiometry must be defined. The 1,4-diazepane ring (homopiperazine) introduces conformational flexibility distinct from piperazine analogs, while the amide bond induces rotameric behavior observable in NMR.

| Parameter | Specification |

| IUPAC Name | 1,4-diazepan-1-yl(thiophen-2-yl)methanone hydrochloride |

| CAS (HCl Salt) | 1311315-12-4 |

| CAS (Free Base) | 683274-51-3 |

| Molecular Formula | C₁₀H₁₅ClN₂OS |

| Molecular Weight | 246.76 g/mol (Salt) / 210.30 g/mol (Free Base) |

| Melting Point | 185–190 °C (Decomp.[1] typical for sec-amine HCl salts) |

| Solubility | High: Water, DMSO, Methanol; Low: DCM, Ethyl Acetate |

Structural Logic & Synthesis Workflow

The following diagram illustrates the connectivity and the protonation site (N4) critical for interpreting the MS and NMR data.

Mass Spectrometry (LC-MS) Profiling

Methodology: Electrospray Ionization (ESI) in Positive Mode. Solvent System: Acetonitrile/Water + 0.1% Formic Acid.

Primary Ionization

In ESI+, the HCl salt dissociates. The spectrum will display the cation of the free base.

-

Observed Parent Ion [M+H]⁺: m/z 211.1

-

Isotopic Pattern: A significant M+2 peak (~4.5% relative abundance) will be observed due to the ³⁴S isotope of the thiophene ring.

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) typically cleaves the amide bond or the diazepane ring.

| m/z Fragment | Proposed Structure | Mechanism |

| 211.1 | [M+H]⁺ | Parent molecular ion. |

| 111.0 | [C₅H₃OS]⁺ | Thiophene-2-acylium ion . Characteristic cleavage alpha to the carbonyl. |

| 101.1 | [C₅H₁₃N₂]⁺ | 1,4-Diazepane ring intact (rare, usually fragments further). |

| 83.0 | [C₄H₃S]⁺ | Thienyl cation (loss of CO from acylium). |

| 56-70 | Alkyl amines | Fragmentation of the aliphatic diazepane ring. |

Vibrational Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: Confirming the salt formation (Ammonium band) and the amide linkage.

| Frequency (cm⁻¹) | Assignment | Functional Group Notes |

| 2400 – 3000 | ν(N-H) / ν(C-H) | Broad, strong. Characteristic "Ammonium Band" of the secondary amine HCl salt (R₂NH₂⁺Cl⁻). Overlaps with C-H stretches. |

| 1615 – 1635 | ν(C=O) | Amide I. Tertiary amides typically appear lower than secondary amides. The conjugation with thiophene may shift this to ~1620 cm⁻¹. |

| 1520 – 1550 | ν(C=C) | Thiophene ring skeletal vibrations. |

| 1420 – 1460 | δ(CH₂) | Scissoring of the diazepane methylene groups. |

| 720 – 750 | γ(C-H) | Thiophene C-H out-of-plane bending (characteristic of 2-substituted thiophenes). |

Nuclear Magnetic Resonance (NMR) Analysis[6][7][8][9]

Methodology: 400 MHz or higher. Solvent Selection: DMSO-d₆ is required.

-

Why? The HCl salt is insoluble in CDCl₃. Furthermore, DMSO helps sharpen the exchangeable protons (NH₂⁺).

Critical Phenomenon: Amide Rotamerism

The N1-Carbonyl bond has partial double-bond character, creating restricted rotation. In 1,4-diazepanes, this often results in signal broadening or splitting (doubling) of the diazepane ring protons at room temperature (298 K).

-

Action: If spectra appear "messy" or doubled, perform Variable Temperature (VT) NMR at 80°C to coalesce the rotamers into sharp averages.

¹H NMR Data (DMSO-d₆, δ ppm)

| Shift (δ) | Multiplicity | Integral | Assignment | Structural Context |

| 9.4 – 9.8 | Broad s | 2H | NH₂⁺ | Ammonium protons on N4. Broadened by exchange and quadrupole effects of Cl⁻. |

| 7.75 | dd (J=5.0, 1.1 Hz) | 1H | H-5' | Thiophene ring (adjacent to Sulfur). |

| 7.45 | dd (J=3.6, 1.1 Hz) | 1H | H-3' | Thiophene ring (adjacent to Carbonyl). |

| 7.12 | dd (J=5.0, 3.6 Hz) | 1H | H-4' | Thiophene ring (beta proton). |

| 3.70 – 3.95 | Multiplet | 4H | H-2, H-7 | Diazepane protons alpha to Amide (N1) . Deshielded by the carbonyl. Often appear as two distinct sets due to rotamers. |

| 3.15 – 3.35 | Multiplet | 4H | H-3, H-5 | Diazepane protons alpha to Amine (N4) . Downfield shift due to positive charge (NH₂⁺). |

| 2.05 – 2.15 | Multiplet | 2H | H-6 | Diazepane homo-methylene bridge . Quintet-like appearance. |

¹³C NMR Data (DMSO-d₆, δ ppm)

-

Carbonyl (C=O): 163.5 ppm (Diagnostic).

-

Thiophene Carbons: 137.2 (ipso), 130.5, 129.8, 127.5 ppm.

-

Diazepane Carbons:

-

Alpha to Amide (N1): ~48.5, 46.2 ppm (May appear doubled).

-

Alpha to Amine (N4): ~44.8, 43.5 ppm.

-

Bridge Carbon (C6): ~24.5 ppm.

-

NMR Validation Workflow

The following logic tree ensures correct assignment and troubleshooting of rotameric effects.

References & Authoritative Sources

-

PubChem Compound Summary. 1-(Thiophene-2-carbonyl)-1,4-diazepane.[1][2] National Center for Biotechnology Information.

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for IR/NMR shifts of thiophenes and amides).

-

ChemicalBook. this compound Product Specifications.

-

Hunziker, F., et al. 11-Amino-5H-dibenzo[b,e]-1,4-diazepines.[3] Helv. Chim. Acta, 1967.[3] (Foundational work on diazepane ring spectral properties).

Sources

Thiophene Derivatives: A Technical Guide to Privileged Structures in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the thiophene ring stands as a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Ranked as the 4th most common heterocyclic ring in FDA-approved small molecule drugs, thiophene offers unique electronic and physicochemical advantages over its carbocyclic isostere, benzene.

This technical guide provides a comprehensive analysis of thiophene derivatives, moving beyond basic bioisosterism to explore the causal relationships between sulfur electronics, metabolic fate, and synthetic accessibility. It is designed for medicinal chemists seeking to leverage thiophene scaffolds for potency optimization and pharmacokinetic tuning.[]

Part 1: The Bioisosteric Advantage

Thiophene vs. Benzene: Beyond Sterics

While often cited as a classic bioisostere of benzene due to similar size and shape, thiophene introduces critical electronic deviations that drive potency and selectivity. The sulfur atom acts as a weak hydrogen bond acceptor and introduces a "sigma-hole"—a region of positive electrostatic potential opposite the C-S bonds—facilitating unique non-covalent interactions with target proteins.

Table 1: Physicochemical & Electronic Comparison

| Feature | Benzene (Phenyl) | Thiophene (Thienyl) | Medicinal Chemistry Implication |

| Electronic Character | Electron-neutral / slightly rich | Electron-rich (π-excessive) | Thiophene is more susceptible to electrophilic attack; higher affinity for cation-π interactions. |

| Lipophilicity (LogP) | Reference (0.0) | +0.1 to +0.3 (higher) | Thiophene increases membrane permeability and BBB penetration (e.g., Olanzapine). |

| H-Bonding | None | Weak Acceptor (S lone pair) | Sulfur can engage in specific interactions with backbone amides or water networks. |

| Metabolic Liability | Epoxidation (slow) | S-oxidation / Epoxidation (fast) | Thiophene requires careful substitution (blocking C2/C5) to prevent reactive metabolite formation. |

| Bond Angle | 120° (Hexagonal) | ~93° (C-S-C) / ~111° (C-C-C) | Altered vector alignment of substituents can optimize binding pocket fit. |

Part 2: Synthetic Architectures

The Gewald Reaction: A Robust Scaffold Generator

For the rapid assembly of functionalized thiophenes, the Gewald reaction is the gold standard.[2] It is a multi-component reaction (MCR) that condenses a ketone/aldehyde, an activated nitrile, and elemental sulfur to yield 2-aminothiophenes.[3] This scaffold is ubiquitous in kinase inhibitors and GPCR modulators.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

A self-validating protocol for generating a core scaffold used in allosteric modulators.

Reagents:

-

Cyclohexanone (10 mmol, 0.98 g)

-

Ethyl cyanoacetate (10 mmol, 1.13 g)[3]

-

Elemental Sulfur (

) (10 mmol, 0.32 g)[3] -

Diethylamine (Catalyst, 1.0 mL)[3]

-

Ethanol (20 mL)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.

-

Initiation: Add diethylamine dropwise while stirring at room temperature. Note: The reaction is exothermic; a slight temperature rise indicates successful initiation.

-

Reflux: Attach a reflux condenser and heat the mixture to 60–70°C for 3 hours. The suspension will gradually dissolve and then precipitate the product.

-

Monitoring: Monitor consumption of cyclohexanone via TLC (Eluent: 20% EtOAc/Hexane).

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. The product will crystallize out.

-

Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted sulfur and amine. Recrystallize from hot ethanol if necessary.

-

Validation:

-

Yield: Expected >80% (Off-white solid).

-

NMR Check: Look for the disappearance of the ketone carbonyl signal and appearance of the

broad singlet at

-

Visualization: The Gewald Workflow

The following diagram illustrates the mechanistic logic flow of the Gewald synthesis, highlighting the critical Knoevenagel condensation step.

Figure 1: Mechanistic workflow of the Gewald Reaction, transforming simple precursors into complex heterocyclic scaffolds via a convergent pathway.

Part 3: Metabolic Safety & Structural Alerts

The "Structural Alert" Myth vs. Reality

Thiophene is frequently flagged in in silico toxicology screens as a "structural alert" due to the potential for bioactivation.[4] However, this risk is manageable through rational design.

Mechanism of Toxicity: Cytochrome P450 enzymes (mainly CYP2C9 and CYP3A4) can oxidize the thiophene sulfur or the C2=C3 double bond.

-

S-oxidation: Leads to thiophene-S-oxide, which can dimerize or act as a Michael acceptor.

-

Epoxidation: Formation of thiophene 2,3-epoxide (highly unstable), which undergoes ring opening to form reactive unsaturated aldehydes or thioaldehydes.

-

Consequence: These electrophiles can covalently bind to hepatic proteins (e.g., glutathione S-transferase), potentially causing drug-induced liver injury (DILI).

Mitigation Strategy (The "Blockade" Approach): To render thiophene safe, medicinal chemists must block the metabolic "soft spots" (C2 and C5 positions) or introduce electron-withdrawing groups (EWGs) to reduce electron density and P450 affinity.

-

Example: Clopidogrel utilizes this bioactivation pathway therapeutically. It is a prodrug where the thiophene ring is oxidized and opened to form the active metabolite that binds P2Y12.

-

Example: Rivaroxaban contains a chlorothiophene moiety. The chlorine atom at C5 and the amide linkage at C2 block metabolic attack, rendering the ring stable.

Visualization: Metabolic Fate Pathway

Figure 2: The bifurcation of thiophene metabolism. Rational substitution shifts the balance from toxicity (left) to detoxification or therapeutic activation (right).

Part 4: Therapeutic Case Studies

Antithrombotics: Rivaroxaban (Xarelto)

-

Role of Thiophene: The 5-chlorothiophene-2-carboxamide moiety is critical. The sulfur atom engages in Van der Waals interactions within the S1 pocket of Factor Xa.

-

Design Feature: The chlorine substitution at C5 prevents oxidative metabolism, ensuring high oral bioavailability and a clean safety profile.

Antipsychotics: Olanzapine (Zyprexa)

-

Role of Thiophene: A thienobenzodiazepine structure. The thiophene ring increases lipophilicity (LogP ~2.8) compared to a phenyl ring, enhancing Blood-Brain Barrier (BBB) penetration.

-

Bioisosterism: Replaces the benzene ring of clozapine, maintaining receptor affinity profiles (5-HT2A/D2 antagonism) while altering metabolic clearance rates.

Kinase Inhibitors: 2-Aminothiophene Derivatives

-

Mechanism: The 2-amino group often serves as a hinge binder, forming H-bonds with the kinase ATP-binding site (e.g., in experimental P38 MAP kinase inhibitors).

-

Advantage: The distinct bond angles of thiophene allow the scaffold to orient substituents into the "selectivity pocket" (back pocket) of the kinase, achieving selectivity over similar enzymes.

References

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). 2021.[5][6]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances. 2021.[5][6]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. 2020.

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes. Journal of Organic Chemistry. 2024.[4][6][7]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications. Journal of Medicinal Chemistry. 2021.[5][6]

Sources

preliminary in vitro screening of novel thiophene-containing compounds

From Physicochemical Validation to Metabolic Liability Assessment

Executive Summary

Thiophene moieties are "privileged structures" in medicinal chemistry, serving as bioisosteres for phenyl rings to improve potency and pharmacokinetic profiles (e.g., Duloxetine, Olanzapine). However, they present a distinct "structural alert": the potential for CYP450-mediated bioactivation into reactive thiophene S-oxides and epoxides.[1][2][3]

This guide outlines a rigorous, self-validating screening funnel designed specifically for novel thiophene-containing compounds. Unlike generic small-molecule workflows, this protocol prioritizes early detection of metabolic liabilities alongside standard efficacy profiling.

Phase 1: The Physicochemical Gate (Kinetic Solubility)

The Challenge: Thiophene derivatives often exhibit high lipophilicity (logP > 3) and planarity, leading to strong

Protocol: Kinetic Solubility via Laser Nephelometry Objective: Determine the concentration limit at which the compound precipitates from a DMSO stock into aqueous buffer.

-

Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Dilution Series: Perform serial dilutions in DMSO to generate a concentration range (e.g., 0.1 mM to 10 mM).

-

Aqueous Transfer: Transfer 5

L of each DMSO dilution into 195 -

Incubation: Shake at 600 rpm for 90 minutes at room temperature.

-

Readout: Measure forward light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

-

Validation:

-

Control: Indomethacin (low solubility) and Caffeine (high solubility).

-

Threshold: A sudden spike in scattering intensity indicates the solubility limit (

).

-

Data Interpretation:

| Compound Class | Solubility (

Phase 2: Pharmacological Efficacy (Case Study: Kinase Inhibition)

Context: Fused thiophenes (e.g., thienopyrimidines) are classic scaffolds for ATP-competitive kinase inhibitors.

Workflow Visualization

The following diagram illustrates the screening logic, filtering compounds by solubility first to prevent assay interference.

Caption: Hierarchical screening funnel filtering thiophene candidates by solubility, efficacy, and metabolic safety.

Protocol: Cell-Based Antiproliferative Assay (MTT)

Objective: Assess cellular potency while controlling for non-specific toxicity.

-

Seeding: Seed cancer cells (e.g., HCT-116 or PC-3) at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Add compounds (0.01

M – 100 -

Incubation: Incubate for 48–72 hours at 37°C, 5% CO

. -

MTT Addition: Add 20

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form. -

Solubilization: Aspirate media carefully. Add 150

L DMSO to dissolve crystals. Shake for 15 mins. -

Quantification: Measure absorbance at 570 nm (reference 630 nm).

-

Calculation:

Phase 3: The Safety Gate (Metabolic Bioactivation)

The Critical Liability: Thiophene rings are susceptible to S-oxidation by CYP450 enzymes (primarily CYP2C9 and CYP3A4). The resulting thiophene S-oxide is a highly reactive Michael acceptor that covalently binds to cellular proteins, causing hepatotoxicity (mechanism of Tienilic Acid toxicity).

Metabolic Activation Pathway

Caption: Mechanism of thiophene bioactivation.[1][4] The balance between Glutathione (GSH) detoxification and protein adduct formation determines toxicity.

Protocol: Differential Cytotoxicity Screen (HepG2 vs. Non-Metabolic Cells) To detect bioactivation, compare cytotoxicity in metabolically active liver cells (HepG2) versus metabolically incompetent cells (e.g., CHO or HEK293), or HepG2 cells +/- a broad-spectrum P450 inhibitor (1-aminobenzotriazole, ABT).

-

Setup: Plate HepG2 cells in two duplicate plates.

-

Pre-treatment: Treat Plate A with vehicle. Treat Plate B with 1 mM ABT (P450 inhibitor) for 1 hour.

-

Compound Dosing: Add the thiophene candidate to both plates.

-

Readout: Perform MTT assay after 24h.

-

Analysis:

-

If IC

(+ABT) > IC -

Shift Ratio:

. A ratio > 2.0 indicates significant metabolic activation liability.

-

Summary of Quantitative Benchmarks

| Parameter | Assay | Target Value | Reference |

| Solubility | Kinetic Nephelometry | [1] | |

| Potency | Kinase IC | [2] | |

| Cellular Potency | MTT (Target Cell) | [3] | |

| Selectivity Index | IC | [3] | |

| Bioactivation | HepG2 (+/- ABT) Shift | Ratio | [4] |

References

-

Lipophilicity and related molecular properties as determinants of pharmacokinetic behavior. Source: Testa, B., et al. Chimia (2000).[5] Context: Establishes the link between lipophilicity (common in thiophenes) and solubility issues.

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. Source: Pharmaceuticals (2022).[6][7] Context: Provides specific IC50 benchmarks for thiophene-based kinase inhibitors.

-

Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Source: BenchChem (2025).[8] Context: Detailed MTT protocols and cytotoxicity data for thiophene scaffolds.

-

Bioactivation Potential of Thiophene-Containing Drugs. Source: Dansette, P.M., et al. Chemical Research in Toxicology (2014). Context: The authoritative review on thiophene S-oxidation and metabolic toxicity mechanisms.

Sources

- 1. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. inventivapharma.com [inventivapharma.com]

- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Stability and Solubility Studies of 1-(Thiophene-2-carbonyl)-1,4-diazepane Hydrochloride: A Technical Guide

Abstract This technical guide outlines the comprehensive physicochemical profiling framework for 1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride (CAS: 1311315-12-4). As a secondary amine building block containing a lipophilic thiophene moiety and a polar diazepane core, this compound presents unique challenges in pre-formulation, particularly regarding pH-dependent solubility and oxidative stability. This document details the experimental protocols, mechanistic degradation pathways, and analytical strategies required to establish its critical quality attributes (CQAs) for drug development applications.

Introduction & Chemical Identity

The compound This compound serves as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its structure comprises a semi-rigid 7-membered diazepane ring, acylated at the N1 position by a thiophene-2-carbonyl group, with the N4 position existing as a hydrochloride salt.

Structural Considerations

-

Diazepane Core: The 1,4-diazepane ring introduces conformational flexibility not found in piperazine analogues. The N4 secondary amine is the primary site of basicity (estimated pKa ~9.5–10.5).

-

Thiophene Moiety: The electron-rich sulfur heterocycle provides lipophilicity but introduces susceptibility to oxidative stress (S-oxidation).

-

Hydrochloride Salt: Enhances aqueous solubility but necessitates rigorous hygroscopicity profiling.

| Property | Specification |

| IUPAC Name | 1-(Thiophen-2-ylcarbonyl)-1,4-diazepane hydrochloride |

| Molecular Formula | C₁₀H₁₅ClN₂OS |

| Molecular Weight | 246.76 g/mol |

| pKa (Calc.) | ~9.8 (N4-amine), ~ -1.5 (Amide O) |

| LogP (Calc.) | ~1.2 (Free base) |

Physicochemical Profiling (Pre-formulation)

Solubility Profiling

The solubility of the hydrochloride salt is heavily dependent on the pH of the medium and the common ion effect. The following protocol ensures a complete solubility map.

Experimental Protocol:

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.2 to 8.0.

-

Equilibrium Solubility: Add excess compound to 2 mL of each buffer in amber glass vials.

-

Incubation: Shake at 25°C and 37°C for 24 hours.

-

Filtration: Filter supernatant using 0.22 µm PVDF filters (pre-saturated to prevent adsorption).

-

Quantification: Analyze via HPLC-UV (Method described in Section 4).

Expected Profile:

-

pH 1.2 – 6.0: High solubility (>50 mg/mL) due to the ionized N4 amine.

-

pH > 8.0: Sharp decrease in solubility as the compound deprotonates to its free base form (Intrinsic solubility

). -

Common Ion Effect: In 0.1 N HCl, solubility may be suppressed compared to water due to the high concentration of chloride ions (

).

Hygroscopicity (DVS Analysis)

As an HCl salt, the compound is prone to moisture uptake, which can induce deliquescence or hydrate formation.

-

Method: Dynamic Vapor Sorption (DVS).

-

Cycle: 0% → 90% → 0% RH at 25°C in 10% steps.

-

Critical Threshold: Mass increase >2% at 80% RH classifies the material as hygroscopic, requiring desiccant storage.

Stability Studies

Stability profiling must differentiate between the intrinsic stability of the molecule and degradation induced by environmental stress.

Forced Degradation Pathways

We evaluate the compound's susceptibility to hydrolysis, oxidation, and thermal stress.[1] The thiophene ring and the amide bond are the primary reactive centers.

Mechanistic Analysis

-

Oxidative Stress (Peroxide): The thiophene sulfur is electron-rich and prone to oxidation, forming sulfoxides or sulfones. Additionally, the secondary amine (N4) can form N-oxides.

-

Hydrolytic Stress (Acid/Base): The amide bond at N1 is generally stable but may hydrolyze under extreme conditions (e.g., 1N HCl/NaOH at 80°C), cleaving the molecule into 1,4-diazepane and thiophene-2-carboxylic acid.

-

Photostability: Thiophene derivatives can undergo ring-opening or dimerization under UV light.

Visualization of Degradation Pathways

Figure 1: Predicted degradation pathways under forced stress conditions.

Stability Protocol (ICH Q1A Compatible)

| Stress Condition | Reagent/Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 - 48 h | 5-20% |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 - 48 h | 5-20% |

| Oxidation | 3% H₂O₂ at RT | 2 - 6 h | 5-20% |

| Thermal | 80°C (Solid State) | 7 days | < 5% |

| Photolytic | 1.2 million lux hours | ~ 5 days | N/A |

Analytical Method Development

To accurately monitor stability, a Stability-Indicating Method (SIM) using HPLC is required. The method must resolve the parent peak from the thiophene acid (hydrolysis product) and N-oxide/S-oxide impurities.

HPLC Conditions

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains low pH to protonate amine and sharpen peaks).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 235 nm (Thiophene

) and 210 nm (Amide/General). -

Column Temp: 30°C.

Workflow Visualization

Figure 2: Analytical workflow for stability sample processing.

References

-

International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

International Council for Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

-

Bhattacharyya, L., et al. (2025). Stability of 2-Acetylthiophene derivatives.[3] Hopemax Chemical Blog. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53522783, this compound.[4] Retrieved from [Link]

-

Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[5] Advanced Drug Delivery Reviews. (General reference for forced degradation methodology).

Sources

Structural Elucidation of N-Acylated 1,4-Diazepane Analogues: A Technical Guide

Executive Summary The 1,4-diazepane scaffold (homopiperazine) represents a privileged structure in medicinal chemistry, serving as the core for various orexin receptor antagonists (e.g., Suvorexant derivatives), sigma receptor ligands, and antihistamines. However, the introduction of an N-acyl moiety introduces significant analytical challenges: regioisomerism (N1 vs. N4 acylation in unsymmetrical analogues) and conformational flux (amide rotamers and ring flipping). This guide provides a definitive workflow for the structural elucidation of these analogues, synthesizing synthetic logic with advanced spectroscopic techniques.

The Structural Challenge: Conformational Dynamics

Unlike the rigid cyclohexane chair, the seven-membered 1,4-diazepane ring exists in a dynamic equilibrium of flexible conformations, predominantly the twisted chair and boat-twist-boat forms.

When an acyl group is introduced, the partial double-bond character of the amide bond (

-

Implication: Room temperature (RT) NMR spectra often display broadened signals or "double" peaks, frequently mistaken for impurities.

-

Resolution: Variable Temperature (VT) NMR is not optional; it is a requirement for purity assessment.

Visualization: Conformational Equilibrium

The following diagram illustrates the interplay between ring flux and amide rotamerism.

Caption: Figure 1. Thermodynamic equilibrium of N-acylated diazepanes showing the relationship between amide bond rotation and NMR observation temperature.

Synthetic Logic & Regiocontrol

In unsymmetrical 1,4-diazepanes (e.g., 2-substituted or 6-substituted), acylation can occur at N1 or N4. Understanding the steric and electronic bias is the first step in elucidation.

-

Steric Control: In 2-substituted diazepanes (e.g., 2-methyl), the N1 nitrogen is sterically hindered. Acylation typically favors the less hindered N4 position under kinetic control.

-

Electronic Control: If N1 is flanked by an electron-withdrawing group (rare in basic scaffolds) or part of a fused system, nucleophilicity is reduced.

Critical Elucidation Question: Did the acyl group attach to N1 or N4?

-

Mass Spectrometry (MS) cannot distinguish these regioisomers (same

). -

HMBC NMR is the definitive tool.

Spectroscopic Elucidation Workflow

This section details the step-by-step logic for assigning structure, stereochemistry, and regiochemistry.

Step 1: Establishing the Backbone (1D NMR & VT-NMR)

Before assigning regiochemistry, you must resolve the rotamer issue.

-

Run Standard 1H NMR (298 K):

-

Observation: If signals are sharp, one rotamer dominates (rare). If signals are broad or duplicated (e.g., two pairs of doublets for a single methyl group), rotamers are present.

-

-

Run High-Temperature NMR (323–353 K):

-

Protocol: Dissolve sample in DMSO-

or Toluene- -

Goal: Reach coalescence .[1] If the broad peaks sharpen into a single set of signals, the sample is chemically pure, and the complexity is conformational.

-

Action: Perform structural assignment on the coalesced spectrum if possible, or the major rotamer at low temperature.

-

Step 2: Regiochemistry Determination (The HMBC Pivot)

To distinguish N1-acyl from N4-acyl isomers in a 2-substituted diazepane:

-

The Probe: The amide carbonyl carbon (

). -

The Target: The

-protons of the ring (H2, H3, H5, H7).

| Regioisomer | Carbonyl HMBC Correlations (2-3 bonds) | Diagnostic Signal |

| N1-Acyl | Correlation to the methine proton at C2 (if 2-sub). | |

| N4-Acyl | Correlation to methylene protons at C3/C5 ; NO correlation to H2. |

Technical Note: Set the HMBC long-range delay (

Step 3: Stereochemical Assignment (NOESY/ROESY)

Once the regioisomer is confirmed, determine the relative stereochemistry (if multiple chiral centers exist) or the dominant rotamer configuration.

-

ROESY vs. NOESY: For mid-sized molecules like diazepanes (MW 200–500), the NOE may be close to zero. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is preferred as it always yields positive cross-peaks (opposite phase to diagonal).

-

Key Interaction: Look for spatial proximity between the

-acyl substituent (e.g., phenyl protons of a benzoyl group) and the ring protons.-

Cis-rotamer: Strong ROE between acyl group and C2/C7 protons.

-

Trans-rotamer: Strong ROE between acyl oxygen (inferred) and C2/C7 protons (lack of steric ROE).

-

Elucidation Logic Flowchart

The following decision tree standardizes the analytical process.

Caption: Figure 2.[2] Standardized decision tree for distinguishing chemical impurities from rotamers and assigning regiochemistry.

Detailed Experimental Protocol

Protocol A: Variable Temperature NMR for Rotamer Analysis

Objective: Confirm purity and determine energy barrier of rotation.

-

Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-

(boiling point allows heating >100°C). Ensure the tube is sealed tightly to prevent solvent evaporation/concentration changes. -

Acquisition:

-

Acquire 1H spectrum at 25°C (298 K).

-

Increase temperature to 50°C (323 K), allow 5 min equilibration (shim adjustment usually required). Acquire.

-

Increase to 75°C (348 K), equilibrate, acquire.

-

Increase to 100°C (373 K), equilibrate, acquire.

-

-

Analysis: Overlay spectra. Identify the temperature (

) where split peaks merge into a single broad peak (coalescence).-

Calculation:

, where

-

Protocol B: HMBC for Regiochemistry

Objective: Distinguish N1 vs N4 acylation.

-

Sample Prep: High concentration is preferred (15–20 mg in 0.6 mL solvent).

-

Parameters (Bruker Standard):

-

Pulse program: hmbcgplpndqf (Gradient HMBC with low-pass J-filter).

-

Optimized for long-range coupling (

): 8 Hz (corresponds to delay -

Scans: Minimum 32 (amide carbonyls relax slowly).

-

Points (TD): 2K (F2) x 256 (F1).

-

-

Processing:

-

Apply Sine-Bell squared window function.

-

Look for the carbonyl carbon trace (

ppm). -

Trace horizontally to find proton correlations.

-

Validation: Ensure the carbonyl also correlates to the substituent protons (e.g., phenyl protons if benzoyl) to confirm you are looking at the correct carbonyl.

-

References

-

Privileged Scaffolds in Drug Design

-

Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

-

-

Conformational Analysis of 1,4-Diazepanes

-

Archer, S., et al. "Ring Conformational Aspects of 1,4-Diazepanes." Journal of the American Chemical Society, 79(21), 5783–5787. Link

-

-

HMBC Methodology for Heterocycles

-

Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, 3rd Edition. Link

-

-

Amide Rotamerism in NMR

-

Bain, A. D. "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. Link

-

-

Suvorexant Structural Context

-

Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320-5332. Link

-

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(Thiophene-2-carbonyl)-1,4-diazepane Hydrochloride

Part 1: Executive Summary & Retrosynthetic Logic

Abstract

1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., ROCK, PKA) and GPCR ligands. Its structure comprises a 7-membered diazepane ring mono-acylated with a thiophene moiety.

The primary synthetic challenge lies in the regioselectivity of the acylation step. Direct acylation of 1,4-diazepane (homopiperazine) typically results in a statistical distribution of mono-acylated, bis-acylated, and unreacted species, leading to poor yields and arduous purification.

This protocol details the "Mono-Protection Strategy," utilizing tert-butyl 1,4-diazepane-1-carboxylate (N-Boc-homopiperazine) to enforce regiocontrol. This route guarantees >95% selectivity, simplified workup, and high reproducibility.

Retrosynthetic Analysis

The synthesis is disconnected at the amide bond and the carbamate protecting group.

Figure 1: Retrosynthetic disconnection showing the convergent assembly via a protected intermediate.

Part 2: Detailed Synthetic Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Grade |

| tert-Butyl 1,4-diazepane-1-carboxylate | 1.0 | Scaffold | >97% |

| Thiophene-2-carbonyl chloride | 1.1 | Acylating Agent | >98% |

| Triethylamine (TEA) | 2.5 | Base (Scavenger) | Anhydrous |

| Dichloromethane (DCM) | 10 Vol | Solvent | Anhydrous |

| 4M HCl in Dioxane | 5.0 | Deprotection | Reagent |

| Diethyl Ether / MTBE | - | Precipitation | ACS |

Step 1: Regioselective Amide Coupling

Objective: Synthesis of tert-butyl 4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxylate.

Rationale: The use of an acid chloride provides rapid kinetics compared to carboxylic acid coupling agents (HATU/EDC), reducing reaction time from 12h to <2h. Anhydrous conditions prevent hydrolysis of the acid chloride.

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge tert-butyl 1,4-diazepane-1-carboxylate (10.0 g, 50.0 mmol) and DCM (100 mL). Cool the solution to 0 °C using an ice/water bath.

-

Base Addition: Add Triethylamine (17.4 mL, 125 mmol) via syringe. Stir for 5 minutes.

-

Acylation: Dilute Thiophene-2-carbonyl chloride (8.06 g, 55.0 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature <5 °C.

-

Note: Exothermic reaction. Rapid addition generates impurities.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2 hours.

-

IPC (In-Process Control): Check TLC (50% EtOAc/Hexane) or LC-MS. The starting amine should be consumed.

-

Workup:

-

Purification: The crude oil usually solidifies or becomes a viscous gum. If purity is <95%, purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Yield: Expect 14.0 – 15.0 g (90–96%) of a pale yellow oil/solid.

Step 2: Boc-Deprotection & Salt Formation

Objective: Cleavage of the carbamate to yield the target hydrochloride salt.

Rationale: HCl in Dioxane is preferred over TFA. It allows the product to precipitate directly as the salt, avoiding a difficult free-basing step and subsequent salt formation.

Procedure:

-

Dissolution: Dissolve the intermediate from Step 1 (14.0 g, 45.0 mmol) in DCM (30 mL).

-

Tip: Minimum DCM is used only to transfer the material; Dioxane is the reaction solvent.

-

-

Acidolysis: Add 4M HCl in Dioxane (56 mL, 225 mmol, 5 equiv) dropwise at 0 °C.

-

Reaction: Warm to Room Temperature and stir for 3–4 hours.

-

Observation: A white to off-white precipitate should form as the reaction proceeds.

-

-

Precipitation: Dilute the slurry with Diethyl Ether or MTBE (150 mL) to maximize precipitation. Stir for 30 minutes.

-

Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

-

Washing: Wash the filter cake with Et₂O (2 x 50 mL).

-

Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Final Yield: Expect 10.0 – 11.0 g (85–95% for this step). Appearance: Off-white to pale beige crystalline solid.

Part 3: Quality Control & Characterization

Expected Analytical Data

-

1H NMR (400 MHz, DMSO-d6):

-

δ 9.40 (br s, 2H, NH₂⁺), 7.80 (dd, 1H, Thiophene-H), 7.50 (d, 1H, Thiophene-H), 7.15 (t, 1H, Thiophene-H), 3.85–3.60 (m, 4H, N-CH₂-CO), 3.25–3.10 (m, 4H, N-CH₂), 2.10–1.90 (m, 2H, C-CH₂-C).

-

Note: Diazepane ring protons often appear as broad multiplets due to ring conformational flipping.

-

-

LC-MS (ESI+):

-

Calculated Mass (Free Base): 210.08

-

Observed [M+H]⁺: 211.1

-

-

Purity: >98% by HPLC (254 nm).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; use fresh Thiophene-2-carbonyl chloride. |

| Sticky Gum (Step 2) | Incomplete precipitation | Add more Et₂O; sonicate the flask to induce crystallization. |

| Hygroscopicity | Salt nature | Store under Argon/Nitrogen in a desiccator. |

| Impurity: Bis-acylated | Failed Protection | Ensure Starting Material 1 is pure N-Boc; do not use free homopiperazine. |

Part 4: Process Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis.

Part 5: Safety & Handling

-

Thiophene-2-carbonyl chloride: Corrosive and lachrymator. Handle in a fume hood. Decompose excess with aqueous bicarbonate.

-

1,4-Diazepanes: Generally low toxicity but should be treated as potential irritants.

-

HCl/Dioxane: Highly corrosive and flammable. Use chemically resistant gloves (Nitrile/Neoprene).

References

-

Diazepine Synthesis: Rohtash, K., & Lown, J. W. (2003).[6] Synthesis and characterization of some 1,4-diazepines derivatives. Mini-Reviews in Medicinal Chemistry, 3(4), 323-338. Link

-

Thiophene Acylation: Campaigne, E., & Archer, W. L. (1953). Thiophene-2-carbonyl chloride.[7][8][9] Organic Syntheses, 33, 90. Link

-

Boc-Deprotection Standards: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4][5][10] (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

-

CAS Verification: PubChem Database. Compound Summary for CID 53522783 (this compound).[9] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. sjsu.edu [sjsu.edu]

- 3. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]

- 5. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 86334400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]

protocol for N-acylation of 1,4-diazepane with thiophene-2-carbonyl chloride

Executive Summary

This guide details the synthetic protocols for the N-acylation of 1,4-diazepane (homopiperazine) using thiophene-2-carbonyl chloride. The primary synthetic challenge addressed here is chemoselectivity . 1,4-Diazepane is a symmetric diamine with two equivalent secondary amine nucleophiles. Without strict kinetic control or protecting group strategies, reactions typically yield a statistical mixture of unreacted starting material, the desired mono-amide, and the undesired bis-amide.

This note presents two distinct workflows:

-

Method A (Direct Kinetic Control): Best for rapid screening; utilizes high-dilution and stoichiometric excess.

-

Method B (Protecting Group Strategy): Best for scale-up and high purity; utilizes Boc-protection to guarantee mono-selectivity.

Chemical Context & Mechanism

The Electrophile: Thiophene-2-carbonyl chloride is a highly reactive acylating agent. Unlike alkyl halides, it reacts via an addition-elimination mechanism (Nucleophilic Acyl Substitution).

The Nucleophile: 1,4-Diazepane possesses two secondary amines (

Experimental Protocols

Method A: Direct Mono-Acylation (Kinetic Control)

Recommended for: Small scale (<1g), rapid analog generation.

Principle: By maintaining a large molar excess of the diamine relative to the acid chloride, the probability of a thiophene-carbonyl chloride molecule encountering a free diamine is significantly higher than encountering a mono-acylated product.

Reagents:

-

1,4-Diazepane (5.0 equivalents)[1]

-

Thiophene-2-carbonyl chloride (1.0 equivalent)

-

Dichloromethane (DCM) (Anhydrous)

-

Triethylamine (TEA) (1.2 equivalents - optional, acts as HCl scavenger)

Step-by-Step Protocol:

-

Preparation of Nucleophile: Dissolve 1,4-diazepane (5.0 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Why? Low temperature reduces the reaction rate, increasing the selectivity for the most abundant nucleophile (the starting material).

-

-

Preparation of Electrophile: Dissolve thiophene-2-carbonyl chloride (1.0 equiv) in DCM.

-

Controlled Addition: Add the acid chloride solution to the diamine solution dropwise over 60 minutes using a syringe pump or pressure-equalizing addition funnel.

-

Critical: Vigorous stirring is essential to prevent localized high concentrations of the electrophile.